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molecular formula C7H11NS B2564266 1-(5-Methylthiophen-2-yl)ethan-1-amine CAS No. 603951-41-3

1-(5-Methylthiophen-2-yl)ethan-1-amine

Cat. No. B2564266
M. Wt: 141.23
InChI Key: CODYMUAFGSPBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add lithium aluminum hydride (29 mg, 0.72 mmol) to a solution of (±)-2-(1-azidoethyl)-5-methylthiophene (100 mg, 0.59 mmol) in anhydrous THF (5 mL). Stir at room temperature overnight. Work-up the mixture with EtOAc and water. Filter the mixture over Celite®. Separate and wash the organic phase with brine. Dry over Na2SO4, filter and concentrate in vacuo. Purify by SCX chromatography. Rinse with DCM/methanol (1:1), load the crude mixture in methanol and elute sequentially with methanol and 1N ammonia in methanol to obtain the title compound as an oil (80 mg, 95%). GC-MS m/z 141 (M+).
Quantity
29 mg
Type
reactant
Reaction Step One
Name
(±)-2-(1-azidoethyl)-5-methylthiophene
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]([CH:10]([C:12]1[S:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:11])=[N+]=[N-].CCOC(C)=O.O>C1COCC1>[NH2:7][CH:10]([C:12]1[S:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
(±)-2-(1-azidoethyl)-5-methylthiophene
Quantity
100 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1SC(=CC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture over Celite®
CUSTOM
Type
CUSTOM
Details
Separate
WASH
Type
WASH
Details
wash the organic phase with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography
WASH
Type
WASH
Details
Rinse with DCM/methanol (1:1), load the crude mixture in methanol
WASH
Type
WASH
Details
elute sequentially with methanol and 1N ammonia in methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C)C=1SC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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